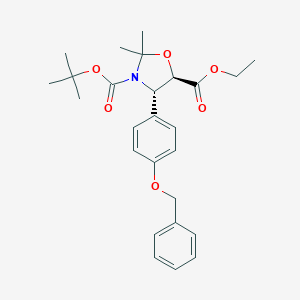

(4S,5R)-3-tert-Butyl 5-ethyl 4-(4-(benzyloxy)phenyl)-2,2-dimethyloxazolidine-3,5-dicarboxylate

Vue d'ensemble

Description

(4S,5R)-3-tert-Butyl 5-ethyl 4-(4-(benzyloxy)phenyl)-2,2-dimethyloxazolidine-3,5-dicarboxylate is a useful research compound. Its molecular formula is C26H33NO6 and its molecular weight is 455.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound (4S,5R)-3-tert-Butyl 5-ethyl 4-(4-(benzyloxy)phenyl)-2,2-dimethyloxazolidine-3,5-dicarboxylate is a member of the oxazolidine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical formula for the compound is , with a complex structure that includes an oxazolidine ring and various substituents that contribute to its biological activity. The presence of a benzyloxy group and tert-butyl moiety enhances its lipophilicity, which may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that oxazolidine derivatives exhibit significant antimicrobial properties. For instance, compounds related to oxazolidinones have been shown to be effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . The mechanism typically involves inhibition of bacterial protein synthesis by targeting the ribosomal A site.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Linezolid | 0.125 - 1 | Approved antibiotic |

| (4S,5R) | TBD | Potentially active |

Antioxidant Activity

The antioxidant potential of oxazolidine derivatives has also been explored. Compounds with similar structures have demonstrated significant free radical scavenging activity, which is crucial in preventing oxidative stress-related diseases . This activity is often assessed using various in vitro assays.

Antidiabetic Potential

Recent studies have indicated that oxazolidine derivatives may possess antidiabetic properties by acting as agonists for peroxisome proliferator-activated receptors (PPARs). This action can enhance insulin sensitivity and promote glucose uptake in target tissues .

Case Studies

- Antimicrobial Efficacy : A study evaluating several oxazolidinone derivatives found that specific compounds displayed potent activity against drug-resistant strains of bacteria. For example, the derivative with a spiropiperazinyl substituent showed comparable efficacy to linezolid against MRSA .

- Antioxidant Evaluation : In vitro assays conducted on various substituted oxazolidines revealed that certain derivatives exhibited superior antioxidant capabilities compared to standard antioxidants like ascorbic acid .

- Antidiabetic Mechanism : Research involving docking studies on PPARγ indicated that some oxazolidine derivatives could effectively bind and activate this receptor, suggesting their potential as therapeutic agents for managing diabetes .

Applications De Recherche Scientifique

Pharmaceutical Chemistry

One of the primary applications of this compound lies in pharmaceutical chemistry , particularly in the development of new drugs. The oxazolidine structure is known for its potential as a scaffold in medicinal chemistry, allowing for the synthesis of various derivatives that may exhibit biological activity.

Case Study: Antimicrobial Activity

Research has indicated that derivatives of oxazolidines can possess antimicrobial properties. For instance, compounds similar to (4S,5R)-3-tert-butyl oxazolidines have been explored for their efficacy against resistant strains of bacteria, showcasing the importance of this compound in drug development.

Synthetic Organic Chemistry

In synthetic organic chemistry, (4S,5R)-3-tert-butyl 5-ethyl oxazolidines serve as intermediates in the synthesis of complex organic molecules. The presence of multiple functional groups allows chemists to employ various reactions such as esterification and alkylation.

Table: Synthetic Pathways Utilizing (4S,5R)-3-tert-Butyl Oxazolidine

| Reaction Type | Description | Example Product |

|---|---|---|

| Esterification | Formation of esters from carboxylic acids | Alkyl esters with enhanced solubility |

| Alkylation | Introduction of alkyl groups to enhance activity | Diverse pharmaceutical compounds |

| Coupling Reactions | Formation of carbon-carbon bonds | Complex natural products |

Material Science

The unique properties of (4S,5R)-3-tert-butyl oxazolidines also make them suitable candidates for applications in material science. Their ability to form stable polymers can lead to advancements in creating new materials with specific mechanical properties.

Case Study: Polymer Development

Studies have shown that incorporating oxazolidine derivatives into polymer matrices can enhance thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for aerospace and automotive industries.

Biochemistry

In biochemistry, this compound's structural features allow it to act as a potential inhibitor or modulator of biochemical pathways. Research is ongoing to explore its role in enzyme inhibition and as a substrate for various biochemical reactions.

Example: Enzyme Inhibition Studies

Preliminary studies suggest that (4S,5R)-3-tert-butyl oxazolidines may inhibit certain enzymes involved in metabolic pathways, paving the way for further investigations into their therapeutic potential.

Propriétés

IUPAC Name |

3-O-tert-butyl 5-O-ethyl (4S,5R)-2,2-dimethyl-4-(4-phenylmethoxyphenyl)-1,3-oxazolidine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33NO6/c1-7-30-23(28)22-21(27(26(5,6)32-22)24(29)33-25(2,3)4)19-13-15-20(16-14-19)31-17-18-11-9-8-10-12-18/h8-16,21-22H,7,17H2,1-6H3/t21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGHPGNKDXWAOLE-FCHUYYIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(N(C(O1)(C)C)C(=O)OC(C)(C)C)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1[C@@H](N(C(O1)(C)C)C(=O)OC(C)(C)C)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50455248 | |

| Record name | MolPort-035-677-701 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

382596-27-2 | |

| Record name | 3-(1,1-Dimethylethyl) 5-ethyl (4S,5R)-2,2-dimethyl-4-[4-(phenylmethoxy)phenyl]-3,5-oxazolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=382596-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MolPort-035-677-701 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.